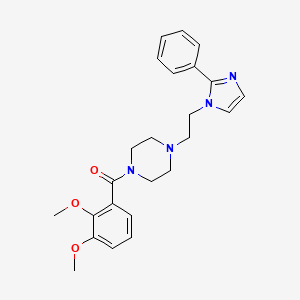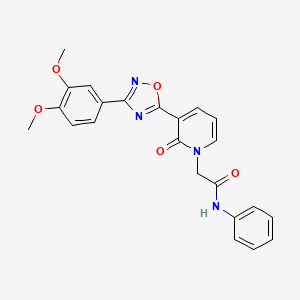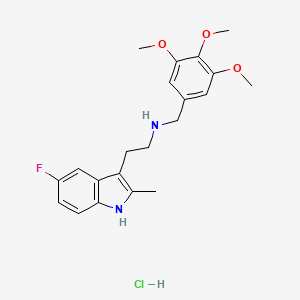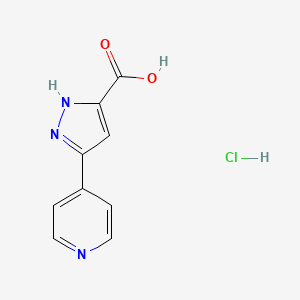
(2,3-dimethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(2,3-dimethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone" is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their biological activities, which can be used to infer possible characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds, such as the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, involves the formation of a pyrazole ring and subsequent attachment of an aryl group . Similarly, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives is achieved through a multicomponent cyclocondensation reaction . These methods suggest that the synthesis of "(2,3-dimethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone" could also involve a multi-step process including the formation of an imidazole ring, followed by the introduction of a piperazine moiety and subsequent attachment of a methanone group with specific substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . X-ray diffraction studies have been used to confirm the structure of similar molecules, revealing details such as ring conformations and the geometry around certain atoms . These techniques would likely be applicable in analyzing the molecular structure of "(2,3-dimethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone" to confirm its conformation and stereochemistry.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and electronic properties. For instance, the presence of an imidazole ring suggests potential for various substitution reactions . The electronic parameters, such as the HOMO-LUMO gap, can indicate the molecule's stability and reactivity . The molecular electrostatic potential map can identify reactive sites on the molecule's surface, which can be targeted in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using thermal analysis, which provides information on the stability of the compound over a range of temperatures . The presence of specific functional groups, such as methanone and piperazine, can also suggest solubility characteristics and potential interactions with biological molecules. The pharmacological evaluation of related compounds has shown central nervous system depressant activity, anticonvulsant properties, and low acute toxicity, which could be relevant for the compound .
Applications De Recherche Scientifique
Antitumor Agents
Research into derivatives of benzofuran compounds, similar in structural complexity to the queried compound, has identified potential as antitumor agents. One study designed and synthesized derivatives based on the structure of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, finding that certain modifications could retain cytotoxicity against tumorigenic cell lines while potentially offering increased biological stability in the human body, indicating promise as anticancer agents (Hayakawa et al., 2004).
Antimicrobial Activity
Synthesis of novel piperazine derivatives has been pursued for antimicrobial applications. A study on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives revealed significant antibacterial and antifungal activities, highlighting the structural motif's relevance in designing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antioxidant Properties
Derivatives of diphenylmethane, including bromophenols synthesized from bis(3,4-dimethoxyphenyl)methanone, have shown effective antioxidant power in various in vitro assays. These compounds exhibit significant radical scavenging activities, suggesting their utility as antioxidants (Balaydın et al., 2010).
Antimycobacterial Agents
A novel series of imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized and shown to possess considerable activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. This research points to the potential of structurally complex compounds in treating tropical diseases (Lv et al., 2017).
Anti-inflammatory and Anticancer Agents
Research into pyrazole chalcones, which share a foundational structural motif with the queried compound, has identified their potential as anti-inflammatory, antioxidant, and antimicrobial agents. Some derivatives have shown promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, suggesting their utility in drug discovery (Bandgar et al., 2009).
Mécanisme D'action
The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological system in which they are acting . The mechanism of action for “(2,3-dimethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone” is not specified in the available resources.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-30-21-10-6-9-20(22(21)31-2)24(29)28-17-14-26(15-18-28)13-16-27-12-11-25-23(27)19-7-4-3-5-8-19/h3-12H,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSLEZBXIYMXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dimethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2531644.png)
![2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid](/img/structure/B2531645.png)
![1-(2,2,6,6-Tetramethyl-4-{[(4-methylbenzoyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2531646.png)


![methyl 2-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2531650.png)
![2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531651.png)



![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2531660.png)

![2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2531664.png)
![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2531667.png)